1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)4-11-2-1-5(10)3-11/h5H,1-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSCLPIBLZPOZRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1096861-79-8 | |
| Record name | 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Derivatization Strategies for 1 2,2,2 Trifluoroethyl Pyrrolidin 3 Amine
Reactivity of the Pyrrolidine (B122466) Nitrogen
The nitrogen atom within the pyrrolidine ring is a tertiary amine, which typically exhibits nucleophilic and basic properties. However, the attachment of the strongly electron-withdrawing 2,2,2-trifluoroethyl group has a profound impact on its reactivity. The fluorine atoms inductively pull electron density away from the nitrogen, thereby reducing its basicity and nucleophilicity compared to N-alkylated pyrrolidines.
This diminished nucleophilicity suggests that reactions such as N-alkylation or N-acylation at the pyrrolidine nitrogen would be more challenging to achieve compared to analogous compounds lacking the trifluoroethyl substituent. While specific studies on the alkylation or acylation of 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine are not extensively documented in the reviewed literature, general principles of organic chemistry indicate that forcing conditions or highly reactive electrophiles would likely be necessary to achieve such transformations. The stability of the N-trifluoroethyl group is a notable feature, making it a reliable component of the molecular scaffold under many synthetic conditions. nih.govnih.gov
Reactivity of the Primary Amine at the C3 Position
The primary amine at the C3 position is the more reactive of the two nitrogen centers in this compound for nucleophilic reactions. Its reactivity is less influenced by the distant trifluoroethyl group, allowing it to participate in a variety of common transformations for primary amines.
Nucleophilic Transformations
As a primary amine, the C3-amino group is a potent nucleophile capable of reacting with a wide range of electrophiles. libretexts.org These reactions are fundamental in the synthesis of more complex molecules.
Reaction with Aldehydes and Ketones: Primary amines readily react with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.orglibretexts.orgresearchgate.netoxfordsciencetrove.com This condensation reaction is typically acid-catalyzed and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The general mechanism for this transformation is outlined below:
| Step | Description |
| 1 | Nucleophilic attack of the primary amine on the carbonyl carbon. |
| 2 | Proton transfer to form a carbinolamine intermediate. |
| 3 | Protonation of the hydroxyl group. |
| 4 | Elimination of water to form an iminium ion. |
| 5 | Deprotonation to yield the stable imine product. |
While specific examples with this compound are not detailed in the available literature, its primary amine is expected to undergo this characteristic reaction.
Nucleophilic Substitution: The primary amine can also act as a nucleophile in substitution reactions, for example, with alkyl halides. However, this approach can lead to a mixture of mono- and poly-alkylated products and is therefore often less synthetically desirable for selectively producing secondary amines. savemyexams.com
Amidation and Carboxamide Formation
The formation of an amide bond is one of the most common and important reactions involving primary amines in medicinal chemistry and drug discovery. luxembourg-bio.comnih.gov The primary amine of this compound can be readily acylated by carboxylic acids or their derivatives to form stable carboxamides.
A common strategy for amide bond formation involves the activation of a carboxylic acid using a coupling reagent. rsc.orgresearchgate.net A variety of such reagents are available, including carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields.
Patents in the pharmaceutical field describe the synthesis of complex molecules where a substituted pyrrolidine-3-carboxylic acid is reacted with an amine. researchgate.netnih.gov This demonstrates the feasibility of forming a carboxamide linkage from the 3-position of the pyrrolidine ring. While the specific amine in these examples is 2,2,2-trifluoroethylamine (B1214592), the reverse reaction, where this compound acts as the nucleophile with an activated carboxylic acid, is mechanistically analogous and expected to proceed efficiently.
Another important derivatization is the formation of ureas, which can be achieved by reacting the primary amine with an isocyanate. organic-chemistry.orgnih.govnih.gov This reaction is typically high-yielding and provides a robust method for creating urea-linked derivatives.
| Reagent | Product | Reaction Type |
| Carboxylic Acid (+ coupling agent) | Carboxamide | Amidation |
| Acyl Chloride | Carboxamide | Acylation |
| Isocyanate | Urea | Addition |
Transformations Involving the 2,2,2-Trifluoroethyl Moiety
The 2,2,2-trifluoroethyl group is generally considered to be a chemically stable moiety. The carbon-fluorine bond is strong, and the trifluoromethyl group is resistant to many common synthetic transformations. nih.gov Introducing trifluoromethyl groups is a common strategy to enhance the metabolic stability of drug candidates. nih.gov
While methods for the defluorination of certain aromatic trifluoromethyl groups have been developed, these conditions are often harsh and may not be selective for the trifluoroethyl group in the presence of other functional groups. nih.govnih.gov There is limited information in the reviewed literature describing the specific chemical transformation of the N-(2,2,2-trifluoroethyl) group in saturated heterocyclic systems like pyrrolidine under typical synthetic conditions. Therefore, for the purpose of derivatization, this group is generally considered inert.
Development of Analogs and Compound Libraries
The bifunctional nature of this compound makes it an attractive scaffold for the development of chemical libraries for drug discovery. researchgate.netnih.gov The pyrrolidine ring provides a three-dimensional framework, which is often desirable for achieving high-affinity and selective interactions with biological targets. nih.gov
Combinatorial chemistry approaches can be employed to generate a large number of analogs by reacting the primary amine at the C3 position with a diverse set of building blocks. nih.govresearchgate.net For example, a library of amides or ureas can be synthesized in a parallel fashion by reacting the parent amine with a collection of carboxylic acids or isocyanates, respectively.
The general strategy for building a combinatorial library based on this scaffold would involve:
Scaffold Synthesis: Preparation of the core molecule, this compound.
Derivatization: Reaction of the primary amine with a library of diverse chemical building blocks (e.g., carboxylic acids, isocyanates, aldehydes).
Purification and Screening: Purification of the individual library members and subsequent screening for biological activity.
While a specific library based on this compound is not explicitly detailed in the provided search results, the synthesis of libraries of functionalized pyrrolidines is a well-established strategy in medicinal chemistry. organic-chemistry.orgnih.govnih.gov The chemical reactivity of the C3-primary amine allows for its incorporation into such libraries, enabling the exploration of a wide range of chemical space around the N-trifluoroethylpyrrolidine core.
Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a complete picture of its atomic connectivity and chemical environment.
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their proximity to one another. The spectrum for this compound would be expected to show specific signals corresponding to the protons on the pyrrolidine (B122466) ring, the trifluoroethyl group, and the amine group. The integration of these signals would correspond to the number of protons in each environment, while the splitting patterns (multiplicity) would reveal adjacent protons.
The expected signals would include multiplets for the diastereotopic protons of the pyrrolidine ring, a quartet for the methylene (B1212753) (-CH₂) group adjacent to the trifluoromethyl (-CF₃) group due to coupling with the fluorine atoms, and a broad singlet for the amine (-NH₂) protons, which can exchange with solvent.
Table 1: Expected ¹H NMR Spectral Data for this compound (Note: The chemical shift (δ) values below are illustrative predictions based on typical ranges for similar structures and are not experimental data.)
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyrrolidine CH₂ | 1.5 - 2.2 | Multiplet (m) |
| Pyrrolidine CH₂ | 2.5 - 3.2 | Multiplet (m) |
| Pyrrolidine CH | 3.2 - 3.6 | Multiplet (m) |
| N-CH₂-CF₃ | 2.9 - 3.4 | Quartet (q) |
| -NH₂ | 1.0 - 2.5 | Broad Singlet (br s) |
¹³C NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information on the different carbon environments within the molecule. A proton-decoupled ¹³C NMR spectrum for this compound would be expected to display six distinct signals, corresponding to the six carbon atoms in the structure. The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts are indicative of the electronic environment of each carbon atom.
Table 2: Expected ¹³C NMR Spectral Data for this compound (Note: The chemical shift (δ) values below are illustrative predictions and not experimental data.)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Pyrrolidine C4 | 25 - 35 | Triplet (t) |
| Pyrrolidine C3 | 48 - 55 | Doublet (d) |
| Pyrrolidine C5 | 50 - 58 | Triplet (t) |
| N-CH₂-CF₃ | 55 - 65 | Quartet (q) |
| Pyrrolidine C2 | 58 - 66 | Triplet (t) |
| -CF₃ | 123 - 128 | Quartet (q) |
¹⁹F NMR Spectroscopy
Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would appear as a triplet due to coupling with the two adjacent protons of the methylene group. The presence of this characteristic signal provides strong evidence for the trifluoroethyl moiety.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and confirming its elemental formula.
HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For this compound (molecular formula C₆H₁₁F₃N₂), the theoretical monoisotopic mass of the protonated molecule [M+H]⁺ is calculated to be 169.0953. An experimental HRMS measurement matching this value to within a few parts per million (ppm) would unequivocally confirm the compound's elemental formula.
Table 3: HRMS Data for this compound
| Ion | Calculated m/z |
| [C₆H₁₁F₃N₂ + H]⁺ | 169.0953 |
Liquid Chromatography-Mass Spectrometry (LC/MS) for Purity and Identity Confirmation
LC/MS is a powerful hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An LC/MS analysis of a sample of this compound serves two primary purposes. First, the liquid chromatography separates the target compound from any impurities, starting materials, or byproducts. The resulting chromatogram can be used to assess the purity of the sample, with the area of the main peak corresponding to the relative purity.
Second, the mass spectrometer detector confirms the identity of the peak corresponding to the target compound by measuring its mass-to-charge ratio. In a typical analysis, a peak eluting from the LC column would be fed into the mass spectrometer, which would confirm the presence of an ion at m/z 169.1, corresponding to the protonated molecule [M+H]⁺, thereby confirming the identity of the compound.
Chiral Chromatography for Enantiomeric Purity Determination (e.g., HPLC)
The determination of enantiomeric purity, or enantiomeric excess (ee), is a critical analytical challenge for chiral molecules like this compound. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for this purpose, offering high resolution and sensitivity. mdpi.comhumanjournals.com The separation of enantiomers, which possess identical physical properties in an achiral environment, requires the introduction of a chiral element into the chromatographic system. humanjournals.com This can be achieved through two primary strategies: direct and indirect separation.
Direct Methods: The most common direct approach involves the use of a Chiral Stationary Phase (CSP). mdpi.comnih.gov These columns contain a chiral selector immobilized on the support material. Enantiomers interact with the CSP to form transient, diastereomeric complexes with different binding energies, leading to different retention times and thus, separation. For primary amines, polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclofructan-based CSPs have demonstrated broad applicability. mdpi.comchromatographyonline.com Supercritical Fluid Chromatography (SFC), which uses supercritical carbon dioxide as the main mobile phase component, often serves as a faster, "greener" alternative to HPLC for chiral separations on similar CSPs. chromatographyonline.comresearchgate.net
Indirect Methods: An alternative strategy is the indirect method, which involves pre-column derivatization of the enantiomeric amine with a chiral derivatizing agent (CDA). nih.govscilit.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be readily separated on a standard, achiral stationary phase, such as a C18 column. humanjournals.com This approach circumvents the need for specialized and often expensive chiral columns.
The selection of the optimal chromatographic method depends on the specific properties of the analyte and the analytical requirements, such as speed, resolution, and sensitivity.
Table 1: Illustrative Chiral HPLC and SFC Method Conditions for Primary Amine Separation
| Parameter | HPLC Method (Direct) | SFC Method (Direct) | HPLC Method (Indirect) |
|---|---|---|---|
| Column (CSP) | Polysaccharide-based (e.g., Lux Cellulose-3) | Cyclofructan-based (e.g., Larihc CF6-P) | Achiral (e.g., C18, 5 µm) |
| Mobile Phase | Hexane/Ethanol/Basic Additive | CO₂/Methanol with Additives (e.g., TFA/TEA) | Acetonitrile/Water Buffer |
| Flow Rate | 0.5 - 1.5 mL/min | 2.0 - 4.0 mL/min | 0.8 - 1.2 mL/min |
| Detection | UV (e.g., 210-220 nm) | UV (e.g., 210-220 nm) | UV or Fluorescence (depends on derivatizing agent) |
| Principle | Transient diastereomeric interactions with CSP | Transient diastereomeric interactions with CSP | Separation of stable, pre-formed diastereomers |
This table presents typical starting conditions for method development based on literature for similar chiral primary amines. chromatographyonline.comresearchgate.net Optimization is required for specific analytes.
Advanced Spectroscopic and Analytical Techniques for Detailed Structural and Conformational Analysis
Beyond confirming basic connectivity, a detailed understanding of the three-dimensional structure and conformational preferences of this compound requires a suite of advanced spectroscopic techniques, often complemented by computational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the cornerstone of molecular structure elucidation. numberanalytics.com For a fluorinated molecule like this, multinuclear NMR experiments are particularly insightful.
¹H and ¹³C NMR: One-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the proton and carbon environments, respectively. However, due to signal overlap in the aliphatic region of the pyrrolidine ring, 2D techniques are essential.
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish ¹H-¹H connectivities and ¹H-¹³C one-bond and multiple-bond correlations, respectively. ipb.pt This allows for the unambiguous assignment of all atoms in the molecule.
¹⁹F NMR: The presence of the trifluoroethyl group makes ¹⁹F NMR an exceptionally valuable tool. numberanalytics.com The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it a highly sensitive probe of the local electronic environment. azom.com The chemical shift of the -CF₃ group can provide information about intramolecular interactions. Furthermore, ¹⁹F NMR can be used with chiral agents to determine enantiomeric excess, sometimes offering an alternative to chromatographic methods. acs.orgrsc.org
Conformational Analysis: The five-membered pyrrolidine ring is not planar and exists in dynamic equilibrium between various puckered conformations, typically described as "envelope" or "twist" forms (e.g., Cγ-exo and Cγ-endo puckers). nih.govnih.gov The preferred conformation is influenced by its substituents. nih.gov Advanced NMR experiments can probe these preferences. Nuclear Overhauser Effect (NOE) experiments, particularly 1D ¹⁹F-{¹H} heteronuclear NOE (HOESY), can measure through-space interactions between the fluorine atoms and protons on the pyrrolidine ring. nih.govresearchgate.net The distances derived from these experiments, combined with the analysis of vicinal scalar coupling constants (³J(H,H) and ³J(F,H)), allow for a detailed model of the dominant solution-phase conformation to be constructed. nih.govresearchgate.net
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the compound's elemental composition with high accuracy by providing a precise mass-to-charge ratio, which confirms the molecular formula.
Computational Chemistry: Theoretical methods, such as Density Functional Theory (DFT), are frequently used in conjunction with experimental data. researchgate.netresearchgate.net Computational models can calculate the relative energies of different possible conformers of the pyrrolidine ring, helping to rationalize the experimentally observed spectroscopic data and provide a more complete picture of the molecule's structural dynamics. researchgate.netacs.org
Table 2: Application of Advanced Analytical Techniques for Structural Analysis
| Technique | Information Obtained | Specific Application for the Compound |
|---|---|---|
| 2D NMR (COSY, HSQC, HMBC) | Atom connectivity and unambiguous signal assignment | Resolves overlapping signals of the pyrrolidine ring protons and assigns all ¹H and ¹³C resonances. |
| ¹⁹F NMR | Electronic environment of the fluorine atoms; Purity assessment | Provides a sensitive probe for the -CF₃ group and can detect fluorine-containing impurities. azom.com |
| NOE / HOESY Spectroscopy | Through-space atom proximities and 3D structure | Determines the spatial orientation of the trifluoroethyl group relative to the pyrrolidine ring protons. nih.gov |
| Coupling Constant (J) Analysis | Dihedral angles and ring conformation | Helps define the puckering of the pyrrolidine ring. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Precise mass and elemental composition | Confirms the molecular formula C₆H₁₁F₃N₂. |
| Computational Modeling (DFT) | Relative energies of conformers | Predicts the most stable puckering of the pyrrolidine ring and orientation of substituents. researchgate.net |
Role in Medicinal Chemistry Research and Drug Design
Scaffold Design and Bioisosteric Applications
The concept of a molecular scaffold is central to medicinal chemistry, providing a three-dimensional framework upon which functional groups can be arranged to interact with a specific biological target. Bioisosterism, the substitution of one group for another with similar physical or chemical properties, is a key strategy for optimizing lead compounds.
Pyrrolidine (B122466) Ring as a Core Scaffold for Biological Activity
The five-membered pyrrolidine ring is a highly valued scaffold in pharmaceutical sciences, appearing in numerous FDA-approved drugs. nih.gov Its prevalence is due to several advantageous characteristics that make it an ideal core for drug candidates. nih.govfrontiersin.org
Three-Dimensionality : Unlike flat, aromatic rings, the saturated pyrrolidine ring is non-planar. This property, known as "pseudorotation," allows it to present substituents in a variety of spatial orientations, increasing the potential for precise interactions with the three-dimensional binding sites of proteins. nih.govresearchgate.netnih.gov This 3D coverage is a useful tool for exploring the pharmacophore space. nih.gov
Stereochemistry : The pyrrolidine ring can contain up to four stereogenic carbon atoms, leading to a large number of possible stereoisomers. nih.gov The specific stereochemistry of a molecule is often crucial for its biological activity, as enantiomers can have different binding affinities for their targets. nih.govresearchgate.net
Physicochemical Properties : The pyrrolidine nucleus contributes favorably to a molecule's physicochemical profile, which is essential for its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net
Versatility : The pyrrolidine ring can be readily functionalized at multiple positions, allowing chemists to systematically modify the structure to optimize its biological activity and properties. researchgate.netontosight.ai
The pyrrolidine scaffold is a component of molecules with a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and central nervous system effects. nih.govfrontiersin.org
Trifluoroethyl Group as a Pharmacokinetic Modulator
The introduction of fluorine atoms, particularly in the form of a trifluoromethyl (-CF3) or trifluoroethyl group, is a widely used strategy in modern drug design to enhance the pharmacokinetic properties of a molecule. hovione.commdpi.comnih.gov
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoroethyl group resistant to metabolic degradation by enzymes in the body. mdpi.comresearchgate.net This increased stability can lead to a longer half-life and reduced drug dosage. mdpi.com
Lipophilicity : The trifluoromethyl group is lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. mdpi.comresearchgate.net This property is crucial for drugs targeting the central nervous system or intracellular proteins. mdpi.com
Binding Affinity : The high electronegativity of fluorine atoms can create favorable electrostatic interactions with biological targets, potentially increasing the binding affinity and potency of a drug. researchgate.net The trifluoromethyl group can also participate in hydrophobic interactions within a binding pocket. researchgate.net
Bioisosterism : The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a chlorine atom or a methyl group, due to its similar size and steric profile. mdpi.comnih.gov This substitution can lead to improved properties while maintaining the desired biological activity. nih.gov
The strategic placement of a trifluoroethyl group can significantly improve the "drug-like" qualities of a compound. mdpi.com
Interactive Table: Impact of Trifluoromethyl Group on Drug Properties
| Property | Effect of Trifluoromethyl Group | Rationale |
| Metabolic Stability | Increased | Strong C-F bonds resist enzymatic cleavage. mdpi.comresearchgate.net |
| Lipophilicity | Increased | Enhances membrane permeability. mdpi.comresearchgate.net |
| Binding Affinity | Can be enhanced | Through electrostatic and hydrophobic interactions. researchgate.net |
| pKa | Can be altered | The electron-withdrawing nature affects acidity/basicity. hovione.com |
Trifluoroethylamines as Building Blocks for Bioactive Molecules
Trifluoroethylamines are valuable building blocks in the synthesis of complex, biologically active molecules. nih.govresearchgate.net The combination of the amine group and the trifluoroethyl moiety provides a versatile synthon for creating diverse chemical libraries for drug screening. researchgate.netkit.edu The unique basicity of the trifluoroethylamine unit can be advantageous in molecular design. researchgate.net These building blocks are used to construct a variety of compounds, including those with potential applications as enzyme inhibitors and receptor modulators. researchgate.netnih.govhalocarbonlifesciences.comresearchgate.net The synthesis of chiral α-trifluoromethylamines from trifluoroethylamine-derived building blocks has been a significant area of research, highlighting their importance in creating stereochemically defined drug candidates. nih.gov
Investigation of Molecular Targets and Mechanism of Action Studies
While specific studies on 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine are not extensively documented in publicly available literature, the structural motifs it contains are found in compounds known to interact with various enzymes and receptors.
Exploration of Enzyme Interactions (e.g., Kinases, Proteases)
The structural components of this compound suggest its potential as a scaffold for designing inhibitors of enzymes like kinases and proteases, which are crucial targets in many diseases. nih.govnih.govmdpi.com
Kinase Inhibitors : Protein kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. nih.gov The pyrrolidine ring is a common feature in kinase inhibitors, often serving as a scaffold to orient functional groups that interact with the ATP-binding site of the kinase. rjeid.comnih.govgoogle.com Derivatives of pyrrolopyridines and pyrrolopyrimidines, which incorporate a pyrrole-like structure, have shown potent inhibition of kinases such as EGFR, VEGFR, and Met kinase. rjeid.comnih.gov The trifluoromethyl group is also frequently incorporated into kinase inhibitors to enhance their potency and pharmacokinetic properties. researchgate.net
Protease Inhibitors : Proteases are enzymes that cleave peptide bonds in proteins and are involved in a wide range of physiological and pathological processes, including viral replication, blood clotting, and cancer metastasis. nih.govmdpi.com The amine group and the pyrrolidine scaffold can be used to design peptidomimetic inhibitors that mimic the natural substrates of proteases. nih.gov The trifluoromethyl group can also play a role in the design of potent protease inhibitors. For example, the drug Tipranavir, a protease inhibitor used to treat HIV, contains a trifluoromethyl-2-pyridyl moiety that contributes to its binding at the enzyme's active site. mdpi.com
Interactive Table: Pyrrolidine-Containing Kinase Inhibitors
| Kinase Target | Example Scaffold | Reference |
| EGFR, VEGFR | Pyrrolo[2,3-d]pyrimidines | rjeid.com |
| Met Kinase | Pyrrolopyridine-pyridones | nih.gov |
| FLT3 | Spiro[benzofuran-3,3'-pyrroles] | researchgate.net |
Modulation of Receptor Binding and Cellular Pathways
The amine functionality within this compound makes it a candidate for interacting with various receptors, particularly G protein-coupled receptors (GPCRs), which are a large family of cell surface receptors that respond to a wide variety of external stimuli.
Trace Amine-Associated Receptors (TAARs) : TAARs are a family of GPCRs that are activated by trace amines. nih.gov Agonists of TAAR1 are being investigated for the treatment of psychotic disorders like schizophrenia. mdpi.commdpi.com The core structure of many TAAR1 modulators is a biogenic amine, and derivatives containing piperidine, a six-membered ring analogous to pyrrolidine, have shown potent agonist activity. mdpi.com The ethylamine (B1201723) side chain present in this compound is a common feature in ligands for these receptors. mdpi.commdpi.com
Cannabinoid Receptors (CB1) : The endocannabinoid system is involved in regulating neurotransmitter release. Positive allosteric modulators (PAMs) of the CB1 receptor are being explored for treating pain and other neurological disorders. nih.gov Interestingly, research has shown that a trifluoromethyl group can successfully act as a bioisosteric replacement for an aliphatic nitro group in CB1 PAMs, leading to increased potency and metabolic stability. nih.gov This highlights the potential for the trifluoroethyl group in modulating receptor activity.
The combination of the pyrrolidine scaffold, the trifluoroethyl group, and the amine functionality in this compound provides a rich platform for the design and synthesis of novel therapeutic agents targeting a diverse range of biological pathways.
Facilitation of Cell Membrane Penetration
The ability of a drug molecule to traverse cellular membranes is a critical determinant of its efficacy. The structural features of this compound, namely the trifluoroethyl group, are thought to play a significant role in enhancing its cell membrane penetration. The introduction of trifluoromethyl groups into drug candidates is a widely used strategy in medicinal chemistry to modulate various physicochemical properties. mdpi.com
Interactive Data Table: Impact of Trifluoromethylation on Molecular Properties
| Property | General Effect of Trifluoromethylation | Reference |
| Lipophilicity | Increases | mdpi.com |
| Membrane Permeability | Enhances | mdpi.comrsc.org |
| Metabolic Stability | Improves | mdpi.com |
| Binding Affinity | Can increase | mdpi.com |
Structure-Activity Relationship (SAR) Studies of Related Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. While specific SAR studies on this compound are not extensively documented in publicly available literature, the broader class of pyrrolidine derivatives has been the subject of numerous investigations, offering valuable insights. nih.govmdpi.com
The diverse substitution patterns on the pyrrolidine ring have been shown to regulate the activity of these molecules against various biological targets. nih.gov For instance, in the development of anticancer agents, different functionalizations on the pyrrolidine scaffold have led to compounds with significant anti-proliferative activities. nih.gov The nature and position of these substituents can dictate the molecule's interaction with its target, influencing potency and selectivity. nih.gov
In studies of pyrrolidine pentamine derivatives as enzyme inhibitors, modifications at different positions on the pyrrolidine ring have demonstrated varied effects on their inhibitory properties. mdpi.comnih.gov Such studies underscore the principle that even subtle changes to the chemical structure can lead to significant differences in biological outcomes. Therefore, it can be inferred that modifications to the this compound scaffold, such as alterations to the amine group or the addition of substituents to the pyrrolidine ring, would likely have a profound impact on its biological activity.
Applications as Chemical Building Blocks in the Synthesis of Potential Therapeutic Agents
One of the most significant contributions of this compound to medicinal chemistry is its utility as a versatile chemical building block. chiralen.com Its pre-formed pyrrolidine ring and the presence of a reactive amine group make it an attractive starting material for the synthesis of more complex molecules with potential therapeutic applications.
The incorporation of the this compound moiety has been documented in several patents for novel therapeutic agents. For example, it has been used in the synthesis of substituted pyridine (B92270) derivatives that act as SARM1 inhibitors, which are being investigated for their potential in treating neurodegenerative diseases. It has also been employed in the creation of 2-(indazol-5-yl)-6-(piperidin-4-yl)-1,7-naphthyridine derivatives, which are being explored as modulators for splicing nucleic acids in the treatment of proliferative diseases. chiralen.com Furthermore, this compound has been utilized in the development of 1,7-diazacarbazoles with potential therapeutic uses. chiralen.com
The trifluoroethyl group in this building block is particularly advantageous, as it can confer improved metabolic stability and bioavailability to the final drug candidate. mdpi.com The pyrrolidine scaffold itself is a common feature in many FDA-approved drugs, highlighting its importance and acceptance in the pharmaceutical industry.
Interactive Data Table: Patented Therapeutic Agents Utilizing this compound
| Therapeutic Target/Application | Compound Class | Patent Reference |
| SARM1 Inhibition | Substituted pyridine derivatives | |
| Proliferative Diseases | 2-(indazol-5-yl)-6-(piperidin-4-yl)-1,7-naphthyridine derivatives | chiralen.com |
| Various Therapeutic Uses | 1,7-diazacarbazoles | chiralen.com |
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for understanding the electronic structure of molecules. northwestern.eduibm.com These calculations can determine the distribution of electrons within 1-(2,2,2-trifluoroethyl)pyrrolidin-3-amine, which is fundamental to its reactivity.
Furthermore, quantum chemical methods can generate electrostatic potential maps. These maps visualize the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). Such studies are instrumental in predicting how the molecule will interact with other reagents and in understanding its reaction mechanisms. researchgate.netresearchgate.net
Molecular Modeling and Docking Studies for Ligand-Target Interactions
Molecular modeling and docking are computational techniques used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. tandfonline.com This is particularly relevant in drug discovery, where pyrrolidine (B122466) scaffolds are recognized as "privileged frameworks" for their ability to interact with various biological targets. mdpi.com
Docking studies involving pyrrolidine derivatives have been conducted on numerous targets, including:
Pancreatic Lipase: Inhibition of this enzyme is a therapeutic strategy for obesity. Docking studies have shown that pyrrolidine derivatives can form hydrogen bonds with key residues like Gly76, Phe77, and Asp79 in the enzyme's active site. mdpi.com
Dipeptidyl Peptidase-IV (DPP-IV): This enzyme is a target for type 2 diabetes treatment. Modeling suggests that the pyrrolidine scaffold can act as a proline mimic, with substituents making crucial interactions with the active site. ingentaconnect.com
Myeloid Cell Leukemia-1 (Mcl-1): As an anti-apoptotic protein, Mcl-1 is a target in cancer therapy. Computational studies have used 3D-QSAR and docking to understand the structural requirements for pyrrolidine-based inhibitors. tandfonline.combohrium.com
Acetylcholinesterase (AChE) and Carbonic Anhydrase (hCA): Pyrrolidine-based hybrids have been designed as dual inhibitors for these enzymes, which are relevant to Alzheimer's disease and other conditions. Docking studies help to confirm the binding interactions responsible for inhibition. tandfonline.com
For this compound, docking simulations could be employed to screen its binding affinity against a wide range of potential protein targets. The amine group at the 3-position can act as a hydrogen bond donor and acceptor, while the trifluoroethyl group can engage in hydrophobic or specific fluorine-protein interactions, potentially enhancing binding affinity and selectivity.
Prediction of Physicochemical Parameters (e.g., Lipophilicity, pKa)
Computational methods are routinely used to predict key physicochemical properties that influence a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).
Lipophilicity: Often expressed as LogP (the logarithm of the partition coefficient between octanol and water), lipophilicity is a critical parameter for membrane permeability and solubility. The trifluoromethyl group generally increases lipophilicity. However, the presence of two amine groups in this compound contributes to its hydrophilicity. Computationally predicted values for XLogP3 are in the range of 0.6-0.7, suggesting a relatively balanced profile.
pKa: The acid dissociation constant (pKa) determines the ionization state of a molecule at a given pH, which profoundly affects its solubility, binding to targets, and ability to cross biological membranes. nih.gov The compound has two basic nitrogen atoms: the secondary amine within the pyrrolidine ring and the primary amine at the 3-position. The electron-withdrawing trifluoroethyl group attached to the ring nitrogen is expected to significantly lower its basicity (pKa) compared to an unsubstituted pyrrolidine (pKa ~11.3). Computational methods, ranging from empirical models to quantum mechanical calculations, can predict these pKa values, providing crucial information for understanding the compound's behavior in a biological environment. optibrium.compeerj.com
Interactive Data Table of Predicted Physicochemical Properties Below is a table of computationally predicted properties for this compound.
| Property | Predicted Value | Source |
| Molecular Formula | C6H11F3N2 | - |
| Molecular Weight | 168.16 g/mol | PubChem |
| XLogP3 | 0.7 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 2 | PubChem |
| Rotatable Bonds | 2 | PubChem |
| Topological Polar Surface Area | 27.7 Ų | PubChem |
| pKa (most basic) | ~8.5-9.5 (Estimated) | Based on principles from |
Note: The pKa value is an estimation based on the known effects of α- and β-substituents on amine basicity. Precise prediction requires specific software.
Mechanistic Investigations of Synthetic Transformations
Computational chemistry is a key tool for elucidating the mechanisms of chemical reactions, helping to rationalize observed outcomes and optimize synthetic routes. beilstein-journals.org The synthesis of substituted pyrrolidines can be achieved through various methods, and theoretical studies provide insight into the transition states and reaction pathways.
Copper-Catalyzed C-H Amination: One potential route to N-substituted pyrrolidines involves the intramolecular amination of C-H bonds. DFT calculations on related copper-catalyzed systems have been used to map out the catalytic cycle, evaluate potential intermediates, and explain the preference for certain substrates (e.g., N-fluoride amides over N-chloride amides). nih.gov
1,3-Dipolar Cycloadditions: This is a classic and powerful method for constructing five-membered rings like pyrrolidine. nih.gov The reaction involves a 1,3-dipole (such as an azomethine ylide) and a dipolarophile (an alkene). Theoretical studies can predict the regioselectivity and stereoselectivity of these cycloadditions, which are often used to synthesize complex pyrrolidinyl spirooxindole derivatives. mdpi.com
Acid-Catalyzed Cyclization: The synthesis of α-(trifluoromethyl)pyrrolidines has been achieved through the acid-catalyzed cyclization of N-tosyl-α-(trifluoromethyl)homoallylamine derivatives. Computational modeling could be used to investigate the mechanism of this transformation, including the structures of carbocation intermediates and the transition states leading to the observed cis/trans products. researchgate.net
By modeling these and other synthetic transformations, chemists can better understand the factors controlling the reaction, leading to the development of more efficient and selective syntheses of this compound and its analogs.
Conformational Analysis of the Pyrrolidine Ring System
Computational methods, particularly DFT, are used to perform rigorous conformational analysis. researchgate.net By calculating the relative energies of different conformers, it is possible to determine the most stable, low-energy structures. For substituted prolines, it has been shown that substituents at the C-4 position strongly influence the ring's pucker. nih.gov In this compound, the bulky and electronegative trifluoroethyl group on the nitrogen and the amine group at C-3 will create specific conformational preferences.
A thorough conformational search would reveal the preferred pseudoequatorial or pseudoaxial orientation of the 3-amino group and the most stable pucker of the ring. This analysis is crucial, as the precise three-dimensional arrangement of the functional groups is what determines the molecule's interaction with chiral environments, such as enzyme active sites. researchgate.net
Q & A
Basic: What synthetic routes are commonly employed to prepare 1-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine?
A multi-step synthesis typically involves alkylation of pyrrolidine derivatives with 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate) under basic conditions. For example, a pyrrolidin-3-amine precursor is reacted with trifluoroethyl triflate in MeCN using KCO as a base, followed by purification via silica gel chromatography (PE:EtOAc gradients) . Optimization of reaction time (12–16 h) and stoichiometry (1.2–1.5 eq triflate) is critical to minimize byproducts.
Basic: How is the structure of this compound validated experimentally?
Key characterization methods include:
- 1H NMR : Distinct signals for the pyrrolidine ring (δ 2.5–3.5 ppm) and trifluoroethyl group (quartet at δ 4.8–5.2 ppm) .
- LCMS : Monitors reaction progress and confirms molecular ion peaks (e.g., [M+H]+ at m/z ≈ 199) .
- Elemental Analysis : Validates purity and stoichiometry, particularly for nitrogen and fluorine content .
Basic: Why is the trifluoroethyl group strategically incorporated into this amine scaffold?
The trifluoroethyl group enhances metabolic stability and bioavailability by:
- Reducing basicity of the adjacent amine (pKa modulation via electron-withdrawing effect) .
- Improving lipophilicity (logP) for better membrane permeability .
- Stabilizing conformational preferences critical for target binding (e.g., enzyme active sites) .
Advanced: How can low yields in the alkylation step (e.g., 26% yield) be improved?
Low yields often arise from competing hydrolysis of trifluoroethyl triflate. Mitigation strategies include:
- Solvent Optimization : Replace MeCN with anhydrous DMF to suppress water interference .
- Temperature Control : Conduct reactions at 0–5°C to slow hydrolysis while maintaining reactivity .
- Alternative Bases : Test CsCO or DBU for enhanced nucleophilicity of the pyrrolidine amine .
Advanced: How should researchers resolve conflicting NMR data for the trifluoroethyl group?
Discrepancies in chemical shifts (e.g., δ 4.8 vs. 5.2 ppm) may arise from solvent polarity or proton exchange. To address this:
- Standardize Solvents : Use CDCl (non-polar) instead of DMSO-d (polar) to reduce solvent-induced shifts .
- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria) causing signal splitting .
Advanced: What mechanistic insights guide the reductive amination step in its synthesis?
Reductive amination of ketone intermediates (e.g., using NaBHCN/NHOAc in MeOH) proceeds via:
- Iminium Ion Formation : Protonation of the ketone followed by nucleophilic attack by ammonia .
- Steric Effects : Bulky trifluoroethyl groups may slow imine formation, necessitating extended reaction times (16–24 h) .
Advanced: What safety protocols are essential when handling trifluoroethyl triflate?
This reagent is mutagenic and moisture-sensitive. Key precautions include:
- Glovebox Use : Prevent exposure to atmospheric moisture .
- Neutralization : Quench excess reagent with saturated NaHCO before disposal .
- Personal Protective Equipment (PPE) : Use nitrile gloves and face shields to avoid dermal/ocular contact .
Advanced: How can researchers identify and mitigate byproducts in Stille coupling reactions?
Byproducts (e.g., homocoupling or tin residues) are common in Stille reactions. Strategies include:
- KF Quenching : Precipitate tributyltin byproducts post-reaction .
- Pd Catalyst Screening : Use Pd(PPh)Cl instead of Pd(dba) to suppress β-hydride elimination .
Advanced: How does the trifluoroethyl group influence target binding in biological studies?
Fluorine’s stereoelectronic effects:
- Hydrophobic Interactions : The CF group engages with non-polar enzyme pockets (e.g., kinase ATP-binding sites) .
- Dipole-Dipole Interactions : Polar C-F bonds stabilize interactions with backbone amides or π-systems .
- Conformational Restriction : Rigidifies the pyrrolidine ring, enhancing entropic binding penalties .
Advanced: What stability challenges arise under physiological conditions, and how are they addressed?
The compound may degrade via:
- Oxidative Deamination : Add antioxidants (e.g., BHT) to storage buffers .
- pH Sensitivity : Formulate as a hydrochloride salt to improve aqueous stability (pH 4–6) .
- Light Sensitivity : Store in amber vials under inert gas (N) to prevent photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
